molecular formula C5H4FNO B075413 3-Fluoro-2-hydroxypyridine CAS No. 1547-29-1

3-Fluoro-2-hydroxypyridine

Cat. No. B075413
CAS RN: 1547-29-1
M. Wt: 113.09 g/mol
InChI Key: CISUDJRBCKKAGX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluoro- and hydroxypyridines, including compounds similar to 3-fluoro-2-hydroxypyridine, can be achieved through several methods. An efficient method for the synthesis involves the use of tetrabutylammonium fluoride (TBAF) for the fluorodenitration reaction of nitropyridines under mild conditions, demonstrating the versatility of nitropyridines in undergoing both fluorination and hydroxylation reactions (Kuduk, Dipardo, & Bock, 2005).

Molecular Structure Analysis

The molecular structure of 3-fluoro-2-hydroxypyridine derivatives has been elucidated through complexation with metal ions. Metal(II)-fluorides complexes with 3-hydroxypyridine as a ligand have been synthesized, revealing the coordination chemistry of fluorine and hydroxyl functional groups in these pyridine derivatives (Smit & Groeneveld, 1975).

Chemical Reactions and Properties

3-Fluoro-2-hydroxypyridine derivatives participate in various chemical reactions, demonstrating their reactivity and potential for further functionalization. For example, the nucleophilic substitution reactions using 2-fluoropyridine and acetamidine hydrochloride have been developed under catalyst-free conditions, highlighting the chemical reactivity and wide substrate adaptability of these compounds (Li, Huang, Liao, Shao, & Chen, 2018).

Physical Properties Analysis

The fluorescence behavior of hydroxypyridines, including structures similar to 3-fluoro-2-hydroxypyridine, has been investigated. These studies show that the most fluorescent form of the 2- and 3-isomers is the anion, indicating a decrease of acidity upon excitation and providing insights into their physical properties (Weisstuch, Neidig, & Testa, 1975).

Chemical Properties Analysis

The chemical properties of 3-fluoro-2-hydroxypyridine derivatives are influenced significantly by the presence of the fluorine atom. Fluorine imparts unique characteristics to organic molecules, altering their reactivity and physical properties. For instance, the synthesis and crystal structure analysis of 6-fluoro-3-hydroxypyrazine-2-carboxamide, a compound related to 3-fluoro-2-hydroxypyridine, have been described, showcasing the influence of fluorine on the compound's structure and potential inhibitory activity against RNA viruses (Shi, Li, Kong, Xie, Zhang, & Xu, 2014).

Scientific Research Applications

  • Pharmaceutical Applications :

    • Synthesis of fluoro- and amido-disubstituted 3-hydroxypyridin-4-ones to improve pharmaceutical profiles of these compounds (Ma & Hider, 2015).
    • Development of cognition-enhancing drugs using functionalized fluoro-pyridines (Pesti et al., 2000).
    • Investigation of tyrosinase inhibition by pyridinones for potential application in thalassaemia treatment (Hider & Lerch, 1989).
    • Synthesis of fluorinated iron chelators for metabolic studies and brain uptake, potentially useful in medical diagnostics or treatment (Ma et al., 2012).
  • Fluorescence Studies :

    • Investigation of fluorescence behavior of hydroxypyridines in various solvents, which can have applications in analytical chemistry or sensor technology (Weisstuch et al., 1975).
    • Fluorimetric determination of aluminum in natural waters using hydroxypyridine derivatives (Cano-Pavón et al., 1980).
  • Chemical Synthesis and Molecular Structure Analysis :

    • Synthesis and analysis of copper complexes involving 6-fluoro-2-hydroxypyridine, contributing to the understanding of metal-organic frameworks and coordination chemistry (Blake et al., 1995).
    • Study of ground-state and excited-state multiple proton transfer via a hydrogen-bonded water wire for 3-hydroxypyridine, which can inform molecular dynamics and reaction mechanisms (Wang et al., 2014).

Safety And Hazards

“3-Fluoro-2-hydroxypyridine” is classified as Acute Tox. 4 Oral according to the GHS07 hazard classification . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-fluoro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FNO/c6-4-2-1-3-7-5(4)8/h1-3H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CISUDJRBCKKAGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382609
Record name 3-Fluoro-2-hydroxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2-hydroxypyridine

CAS RN

1547-29-1
Record name 3-Fluoro-2-hydroxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-2-hydroxypyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
JD Gould - 2019 - dam-oclc.bac-lac.gc.ca
… 3-fluoro-2-hydroxypyridine (3-MFHP) demonstrates a chemical shift range of 0.03 ppm. 5-fluoro-2-hydroxypyridine (5-MFHP), and 6fluoro-2-hydroxypyridine (6-MFHP) both demonstrate …
Number of citations: 3 dam-oclc.bac-lac.gc.ca
B Jin, T Wang, J Chen, X Liu, Y Zhang, X Zhang… - Frontiers in …, 2022 - frontiersin.org
… Commercially available 3-fluoro-2-hydroxypyridine 18 was treated with concentrated sulfuric acid and concentrated nitric acid to give 19 at 0 C. Compound 20 was obtained in POCl 3 in …
Number of citations: 5 www.frontiersin.org
MB Islam, MI Islam, N Nath, TB Emran… - BioMed research …, 2023 - hindawi.com
… Starting from the readily accessible 3-fluoro-2-hydroxypyridine (47), the target oxazolidinone products (48; six examples) were prepared in eight steps. The antibacterial efficacy of these …
Number of citations: 2 www.hindawi.com
CF Gelin, B Stenne, H Coate, A Hiscox… - Journal of Medicinal …, 2023 - ACS Publications
… The title compound 13 was made analogous to compound 9 using 3-fluoro-2-hydroxypyridine. The reaction was heated at 50 C. MS (ESI): mass calcd for C 15 H 10 ClF 3 N 4 O 2 , 370.0…
Number of citations: 3 pubs.acs.org

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